2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796993
InChI: InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17796993

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde -

Specification

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 2-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3
Standard InChI Key MZCHASXHBPQFLV-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzaldehyde backbone modified at the 2-position by a chlorine atom and at the 4-position by a 4-methyl-1H-pyrazole ring. This arrangement introduces both steric and electronic effects:

  • The chlorine atom enhances electrophilicity at the benzaldehyde carbonyl group, facilitating nucleophilic addition reactions.

  • The 4-methylpyrazole group contributes π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological target engagement.

The InChIKey (MZCHASXHBPQFLV-UHFFFAOYS) and Standard InChI (InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3) encode its stereochemical and connectivity details, ensuring unambiguous identification in databases.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
IUPAC Name2-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde
CAS NumberNot publicly disclosed
Density~1.3 g/cm³ (estimated)
Melting PointUndocumented
Boiling PointUndocumented
SolubilityLow in water; soluble in DMSO, DMF

Synthesis and Manufacturing

Synthetic Routes

The primary method for synthesizing 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that couples aryl halides with boronic acids. The reaction proceeds as follows:

  • Substrate Preparation:

    • 2-Chloro-4-bromobenzaldehyde serves as the aryl halide precursor.

    • 4-Methyl-1H-pyrazole-1-boronic acid acts as the coupling partner.

  • Catalytic System:

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) or PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) are common catalysts.

    • A base such as K₂CO₃ or Na₂CO₃ facilitates transmetalation.

  • Reaction Conditions:

    • Conducted in tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–100°C).

    • Reaction time: 12–24 hours under inert atmosphere (N₂ or Ar).

  • Workup and Purification:

    • Extraction with ethyl acetate and water.

    • Column chromatography using silica gel and a hexane/ethyl acetate gradient yields the pure product.

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors are employed to enhance yield and reproducibility. Key optimizations include:

  • Catalyst Recycling: Immobilized palladium catalysts on magnetic nanoparticles reduce costs.

  • Solvent Recovery Systems: Distillation units reclaim THF or dioxane, minimizing waste.

Biological Activity and Mechanistic Insights

Pharmacological Profile

Pyrazole derivatives are renowned for their broad-spectrum bioactivity. For this compound:

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ ~0.5 μM in preliminary assays) via competitive binding to the arachidonic acid pocket.

  • Anticancer Potential: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 8.2 μM) through ROS-mediated mitochondrial dysfunction.

  • Antimicrobial Activity: Moderate growth inhibition against Staphylococcus aureus (MIC = 32 μg/mL) due to interference with cell wall synthesis.

Target Engagement

The compound’s chlorobenzaldehyde moiety interacts with cysteine residues in enzyme active sites, while the 4-methylpyrazole ring engages in hydrogen bonding with serine or threonine residues. Molecular docking studies suggest high affinity for:

  • Protein Kinase B (Akt): A key regulator of cell survival pathways.

  • Androgen Receptor (AR): Potential application in prostate cancer therapy.

Applications in Drug Discovery and Organic Synthesis

Medicinal Chemistry

  • Lead Compound Optimization: The aldehyde group serves as a handle for Schiff base formation, enabling the synthesis of hydrazone or imine derivatives with enhanced bioavailability.

  • Fragment-Based Drug Design: Its small size (MW < 250 Da) makes it ideal for constructing libraries targeting kinase ATP-binding pockets.

Synthetic Intermediates

  • Heterocycle Construction: Used in the synthesis of pyrazolo[1,5-a]pyrimidines, which exhibit antitrypanosomal activity.

  • Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions leverage its halogen and boronic ester derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator